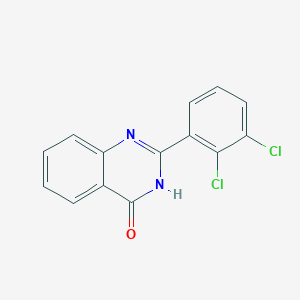

2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one

Description

Historical Context and Evolution of Quinazolinone Research

The journey of quinazolinone chemistry began in the late 19th century, with the first synthesis of a quinazolinone derivative reported in 1869. The name "quinazoline" itself was proposed in 1887. Early research focused on the fundamental synthesis and characterization of this novel heterocyclic system. However, it was the discovery of the sedative-hypnotic properties of methaqualone in the mid-20th century that catapulted quinazolinones into the pharmaceutical spotlight. This discovery sparked a surge in research, leading to the exploration of a vast chemical space around the quinazolinone nucleus and the subsequent identification of a wide spectrum of biological activities.

Pharmacological Significance of the Quinazolinone Scaffold in Contemporary Medicinal Chemistry

The versatility of the quinazolinone scaffold is evident in the broad range of pharmacological activities exhibited by its derivatives. nih.gov This structural motif is a key component in numerous clinically used drugs and a plethora of investigational agents. The pharmacological profile of quinazolinone derivatives is extensive and includes:

Anticonvulsant: Many quinazolinone derivatives have shown promise in the management of seizures. mdma.chnih.gov

Antimicrobial: The scaffold has been a fertile ground for the development of antibacterial and antifungal agents. nih.gov

Anti-inflammatory: Numerous derivatives exhibit significant anti-inflammatory properties.

Anticancer: The quinazolinone core is found in several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, which act as tyrosine kinase inhibitors.

Other Activities: The list extends to analgesic, anti-HIV, antihypertensive, and diuretic activities, among others. nih.gov

The continued interest in this scaffold stems from the ability to readily modify its structure at various positions, allowing for the fine-tuning of its pharmacological properties and the development of compounds with improved potency and selectivity.

Classification and Structural Diversity of Quinazolinone Derivatives

Quinazolinones can be broadly classified based on the position of the carbonyl group in the pyrimidine (B1678525) ring, leading to 2(1H)-quinazolinones and 4(3H)-quinazolinones, with the latter being more common. Further classification arises from the substitution patterns on both the benzene (B151609) and pyrimidine rings. The key points of diversification on the 4(3H)-quinazolinone scaffold include the 2- and 3-positions, as well as substitutions on the fused benzene ring. This structural diversity allows for the creation of large libraries of compounds for screening and optimization in drug discovery programs.

Overview of the Research Landscape for 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one within the Quinazolinone Class

While extensive research exists for the broader class of quinazolinones, specific and detailed research findings on this compound are not widely available in the public domain based on current literature searches. However, the presence of the dichlorophenyl moiety at the 2-position is a recurring theme in the design of bioactive quinazolinones. Studies on structurally similar compounds, particularly those with dichlorophenyl substitutions, provide a valuable framework for predicting the potential biological activities of the title compound. For instance, research on various 2-substituted quinazolinones with dichlorophenyl groups has highlighted their potential as anticonvulsant and antimicrobial agents. researchgate.neturan.uaresearchgate.netiosrjournals.org The following sections will, therefore, draw upon this body of knowledge to discuss the synthesis and potential therapeutic applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-10-6-3-5-9(12(10)16)13-17-11-7-2-1-4-8(11)14(19)18-13/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONQDFCKZCGPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742385 | |

| Record name | 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83800-90-2 | |

| Record name | 2-(2,3-Dichlorophenyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83800-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,3 Dichlorophenyl Quinazolin 4 1h One and Analogous Structures

Conventional Synthetic Routes to Quinazolin-4(1H)-one Derivatives

Traditional methods for synthesizing the quinazolin-4(1H)-one skeleton have long been established and are characterized by their reliability and broad applicability. These routes often involve the construction of the heterocyclic system from acyclic precursors through cyclization reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolin-4(1H)-one derivatives. These reactions typically involve the formation of the heterocyclic ring through the intramolecular or intermolecular condensation of reactants with the elimination of a small molecule, such as water or ammonia. A common approach involves the reaction of anthranilic acid or its derivatives with a suitable C1 synthon. For instance, the reaction of an anthranilamide with an aldehyde or a carboxylic acid derivative can lead to the formation of the quinazolinone ring system. The reaction of 2-aminobenzamides with aldehydes, often facilitated by a catalyst, is a well-established method. rsc.orgacs.org Another variation includes the cyclization of N-acylanthranilic acids, which can be prepared from anthranilic acid and an acyl chloride. nih.gov Unexpected cyclocondensation reactions have also been reported, such as the synthesis of a quinazolinone scaffold from 2,2'-iminodibenzoic acid using a SOCl2-DMF adduct, which proceeds through an in-situ generated immonium chloride intermediate. jchemtech.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like quinazolin-4(1H)-ones in a single step from three or more starting materials. mdpi.comnih.gov This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation. mdpi.com A common MCR for quinazolinone synthesis involves the one-pot reaction of an aldehyde, isatoic anhydride, and an amine or ammonia source. researchgate.net These reactions can be performed under solvent-free conditions, further enhancing their green credentials. For example, a three-component reaction of isatoic anhydride, aromatic aldehydes, and acyl hydrazines in the presence of N-halosulfonamides as a catalyst has been reported to produce quinazolin-4(1H)-one derivatives in excellent yields. researchgate.net Similarly, using ammonium acetate in place of acyl hydrazines can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of alternative energy sources, novel catalytic systems, and green reaction media for the synthesis of quinazolin-4(1H)-ones.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as an alternative to conventional heating in organic synthesis due to its ability to significantly reduce reaction times, improve yields, and enhance product purity. rsc.orgsci-hub.catnih.govfrontiersin.orgresearchgate.netnih.gov The synthesis of quinazolin-4(1H)-one derivatives has greatly benefited from this technology. frontiersin.orgresearchgate.net For instance, a microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water has been developed as a green and rapid method. sci-hub.cat Another approach involves the microwave-assisted synthesis from 2-aminobenzamide derivatives and various alcohols using a commercial copper catalyst under solvent-free conditions. nih.gov The use of bio-sourced solvents like pinane has also been explored in the microwave-assisted synthesis of quinazolinones, favoring the cyclization step. rsc.org

Catalyst-Mediated Reactions (e.g., Metal-Catalyzed, Zeolite Catalysis, Nanoparticle Catalysis)

The use of catalysts is central to many modern synthetic strategies for quinazolin-4(1H)-ones, offering improved efficiency, selectivity, and milder reaction conditions.

Metal-Catalyzed Synthesis: A wide range of transition metals, including copper, palladium, iron, and ruthenium, have been employed as catalysts in the synthesis of quinazolinones. chim.itnih.govnih.govresearchgate.netfrontiersin.org Copper-catalyzed reactions are particularly common, such as the coupling of N-substituted o-bromobenzamides with formamide or the reaction of 2-isocyanobenzoates with amines. organic-chemistry.org Palladium-catalyzed C-H functionalization has been used for the direct arylation of the quinazolinone scaffold. chim.it Iron catalysts, being abundant and inexpensive, have been used in acceptorless dehydrogenative coupling reactions and in multicomponent syntheses. nih.govresearchgate.net A magnetically recoverable palladium catalyst has been developed for the sustainable synthesis of quinazolinones in an eco-friendly PEG/water solvent system. frontiersin.org

Zeolite Catalysis: Zeolites, with their porous structure and acidic properties, serve as efficient and reusable heterogeneous catalysts. researchgate.netnih.govresearchgate.net They have been used to promote the synthesis of quinazolin-4(3H)-ones from anthranilamide and 1,3-diketones through a selective C-C bond cleavage under solvent-free conditions. researchgate.net The use of zeolite H-BEA with bimodal porosity in water as a solvent provides a green protocol for the synthesis of 2,3-dihydroquinazolin-4-ones. researchgate.netias.ac.in Cobalt Zeolite Imidazolate Frameworks (ZIF-67) have also been employed as heterogeneous catalysts for the cyclization reaction of benzylamines with 2-aminobenzoketones. nih.govnih.gov

Nanoparticle Catalysis: Nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. jnanoworld.com Silver nanoparticles, biosynthesized using plant extracts, have been used as an effective catalyst for the preparation of quinazolinones under reflux conditions in ethanol. nih.gov Similarly, nano-indium(III) oxide has been shown to be an efficient and recyclable catalyst for the synthesis of substituted quinazolines. jnanoworld.com Iron-based nanocomposites, comprising metallic Fe and Fe-Nx sites, have demonstrated excellent catalytic activity for the synthesis of quinazolinones via oxidative coupling of amines and aldehydes in water. nih.gov Silica-supported Preyssler nanoparticles have also been reported as efficient catalysts for the condensation of anthranilic acid, orthoesters, and anilines. scielo.org.za

Aqueous Media Synthesis

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. frontiersin.org Several methods for the synthesis of quinazolin-4(1H)-one derivatives have been developed in aqueous media. A green synthetic protocol for 2,3-dihydroquinazolin-4(1H)-one derivatives utilizes reverse zinc oxide micelles as a nanoreactor in water. frontiersin.org This method offers high yields, mild reaction conditions, and reusability of the catalyst. frontiersin.org Graphene oxide nanosheets have also been employed as a catalyst for the synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones in an aqueous medium. rsc.org

Starting Material Precursors and Building Blocks for Dichlorophenyl Quinazolinones

The synthesis of 2-(2,3-dichlorophenyl)quinazolin-4(1H)-one is primarily achieved through the condensation of two key building blocks: a derivative of anthranilic acid and 2,3-dichlorobenzaldehyde. The most common approaches utilize readily available starting materials that assemble the quinazolinone core.

The foundational precursors can be categorized as follows:

Benzamide Moiety Precursors : These provide the core benzene (B151609) and pyrimidine (B1678525) rings of the quinazolinone structure.

Anthranilamide (2-aminobenzamide) : This is the most direct precursor, reacting with an aldehyde to form the dihydroquinazolinone intermediate, which is subsequently oxidized. mdpi.com

Isatoic Anhydride : This can be used in a one-pot, three-component reaction with an amine (or ammonia source like ammonium acetate) and an aldehyde. The anhydride opens in situ to form an anthranilamide derivative that then reacts. mdpi.comresearchgate.net

Anthranilic Acid (2-aminobenzoic acid) : This can be acylated and then cyclized, or used in reactions with amides in what is known as the Niementowski quinazolinone synthesis. ppublishing.org

Dichlorophenyl Moiety Precursor : This building block introduces the substituted phenyl group at the 2-position of the quinazolinone ring.

2,3-Dichlorobenzaldehyde : This is the essential aldehyde component that condenses with the anthranilamide-derived precursor. The synthesis of 2,3-dichlorobenzaldehyde itself can be achieved through various methods, such as the bromination and subsequent hydrolysis of 2,3-dichlorotoluene or from 2,3-dichloroaniline via a diazonium salt reaction. patsnap.comgoogle.comgoogle.com

The general synthetic approach involves the cyclocondensation of these precursors. For instance, the reaction of anthranilamide with 2,3-dichlorobenzaldehyde, often catalyzed by a Lewis or Brønsted acid, is a common and straightforward method for producing the intermediate 2-(2,3-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. researchgate.netnih.gov This intermediate is then typically oxidized to the final aromatic quinazolinone product.

Below is a table summarizing the primary building blocks for the synthesis of this compound.

| Role in Final Structure | Precursor/Building Block | Common Synthetic Route |

| Quinazolinone Core | Anthranilamide (2-Aminobenzamide) | Direct condensation with an aldehyde. |

| Quinazolinone Core | Isatoic Anhydride | Reaction with an amine/ammonia source and an aldehyde. |

| Quinazolinone Core | Anthranilic Acid | Niementowski reaction with amides or acylation followed by cyclization. |

| 2-Substituent | 2,3-Dichlorobenzaldehyde | Condensation with an anthranilamide derivative. |

| 2-Substituent Precursor | 2,3-Dichlorotoluene | Oxidation/halogenation to form 2,3-dichlorobenzaldehyde. patsnap.comgoogle.com |

| 2-Substituent Precursor | 2,3-Dichloroaniline | Conversion to a diazonium salt followed by reaction with formaldoxime. google.com |

Reaction Mechanism Elucidation and Kinetic Studies

The formation of this compound from its precursors, such as anthranilamide and 2,3-dichlorobenzaldehyde, generally proceeds through a two-stage mechanism: an initial acid-catalyzed condensation to form a dihydro- B intermediate, followed by an oxidation step to yield the final aromatic product.

The proposed mechanism for the initial cyclocondensation is as follows:

Activation of the Aldehyde : In the presence of an acid catalyst, the carbonyl oxygen of 2,3-dichlorobenzaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The primary amino group of anthranilamide acts as a nucleophile and attacks the activated carbonyl carbon of the aldehyde. nih.gov

Formation of a Carbinolamine Intermediate : This attack results in the formation of a tetrahedral carbinolamine intermediate.

Dehydration to Form a Schiff Base (Imine) : The carbinolamine intermediate undergoes dehydration (loss of a water molecule) to form a protonated Schiff base, or imine intermediate. nih.gov

Intramolecular Cyclization : The amide nitrogen of the anthranilamide moiety then performs an intramolecular nucleophilic attack on the imine carbon. nih.gov

Proton Transfer and Ring Closure : A subsequent proton transfer leads to the formation of the 2,3-dihydroquinazolin-4(1H)-one ring system. nih.gov

The second stage involves the oxidation of the 2,3-dihydroquinazolin-4(1H)-one intermediate. This step is crucial for the formation of the stable, aromatic quinazolinone ring. This can occur in the presence of an oxidizing agent or sometimes through aerobic oxidation.

Identification of Rate-Determining Steps

While specific kinetic studies for the synthesis of this compound are not extensively documented, analysis of analogous reactions provides insight into the rate-determining steps. For the formation of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide and various benzaldehyde derivatives, kinetic studies have shown that the reaction typically follows second-order kinetics.

This suggests that the initial bimolecular reaction between the two starting materials, anthranilamide and the aldehyde, is the slowest step and therefore rate-determining. This step involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde to form the carbinolamine intermediate, or the subsequent dehydration to form the imine. The presence of electron-withdrawing groups on the benzaldehyde ring has been observed to increase the reaction rate, which is consistent with the nucleophilic attack on the carbonyl carbon being a key part of the rate-determining step.

Influence of Reaction Parameters on Reaction Kinetics

The kinetics of the synthesis of this compound are significantly influenced by several reaction parameters, including temperature and the choice of solvent.

Temperature: The reaction rate is highly dependent on temperature. Generally, increasing the reaction temperature accelerates the rate of quinazolinone formation. Many synthetic procedures for analogous compounds specify elevated temperatures, often in the range of 60-140 °C, to achieve reasonable reaction times and yields. ppublishing.org For example, in the synthesis of quinazolin-4-one catalyzed by iron (III) chloride, the optimal temperature was found to be between 120-140 °C; lower temperatures resulted in slower reactions, while higher temperatures led to an increase in side reactions. ppublishing.org

Polar Protic Solvents : Solvents like ethanol are commonly used and can facilitate the reaction by solvating ionic intermediates and participating in proton transfer steps. nih.gov

Polar Aprotic Solvents : Solvents such as dimethylformamide (DMF) have also been shown to be effective, in some cases providing the highest yields. ppublishing.org

Solvent-Free Conditions : Some methods advocate for solvent-free conditions, often at elevated temperatures, which can be environmentally advantageous and can lead to shorter reaction times and high yields.

The effect of the solvent is tied to its ability to stabilize the transition state of the rate-determining step. For reactions where charge is developed or becomes more concentrated in the transition state, polar solvents typically accelerate the reaction rate. wikipedia.org The table below summarizes the general influence of these parameters.

| Parameter | General Effect on Reaction Kinetics | Typical Conditions for Analogous Syntheses |

| Temperature | Increased temperature generally increases the reaction rate. | 60 °C to 140 °C ppublishing.orgnih.gov |

| Solvent | Can affect reactant solubility and stabilize intermediates. Polarity can influence the rate. | Ethanol, Dimethylformamide (DMF), or solvent-free. ppublishing.orgnih.gov |

| Catalyst | Acid catalysts (Brønsted or Lewis) increase the rate by activating the aldehyde. | Iron (III) Chloride, p-Toluenesulfonic acid. ppublishing.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for Quinazolinone Derivatives

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one , the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinazolinone core and the dichlorophenyl substituent. The protons on the fused benzene (B151609) ring would typically appear as a set of multiplets in the aromatic region (approximately δ 7.0-8.5 ppm). The protons of the dichlorophenyl ring would also resonate in the aromatic region, with their chemical shifts and coupling patterns influenced by the positions of the two chlorine atoms. A broad singlet corresponding to the N-H proton of the quinazolinone ring is also anticipated, typically at a downfield chemical shift.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon (C=O) of the quinazolinone ring is expected to have a characteristic downfield resonance (around δ 160-165 ppm). The remaining aromatic carbons would appear in the range of δ 115-150 ppm. The specific chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the heterocyclic ring.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Quinazolinone Aromatic-H | 7.50 - 8.30 (m) | 120.0 - 148.0 |

| Dichlorophenyl Aromatic-H | 7.40 - 7.80 (m) | 127.0 - 135.0 |

| N-H | 12.5 (br s) | - |

| C=O | - | 162.5 |

| Quaternary Carbons | - | 121.0, 133.0, 149.0 |

Note: This data is illustrative and not based on experimental results for the specific compound.

Vibrational Analysis using Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of This compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration would likely appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric stretching of the aromatic rings would be expected to give strong Raman signals.

Interactive Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3100 - 3300 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=O Stretch | 1650 - 1690 (strong) | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Note: This data is illustrative and not based on experimental results for the specific compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For This compound , with a molecular formula of C₁₄H₈Cl₂N₂O, the expected exact mass would be approximately 290.00 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The mass spectrum would show a characteristic isotopic pattern for a compound containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of small molecules such as CO, HCN, and cleavage of the dichlorophenyl group, providing further structural confirmation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of This compound (C₁₄H₈Cl₂N₂O), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the compound's purity and empirical formula.

Interactive Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 14 | 168.154 | 57.79 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 2.77 |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 24.36 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.62 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 5.49 |

| Total | 291.137 | 100.00 |

Note: Based on the molecular formula C₁₄H₈Cl₂N₂O. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of This compound can be grown, this technique can provide detailed information about its crystal system, space group, unit cell dimensions, and the exact bond lengths and angles of the molecule. This data would offer an unambiguous confirmation of the compound's structure and reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state.

While no specific crystallographic data for the title compound was found in the search results, studies on analogous quinazolinone derivatives have provided detailed structural insights into this class of compounds.

Structure Activity Relationship Sar Studies of 2 2,3 Dichlorophenyl Quinazolin 4 1h One Analogs

Impact of Substituent Variations on Quinazolinone Ring Positions (e.g., 2, 3, 4, 6, 8)

The quinazolin-4(1H)-one scaffold offers several positions for chemical modification, and the nature of the substituents at these positions profoundly influences the pharmacological profile of the resulting analogs.

Position 2: The substituent at the 2-position plays a crucial role in the molecule's interaction with its biological targets. The presence of a phenyl ring at this position is a common feature in many active analogs. The substitution pattern on this phenyl ring is a key determinant of activity. For instance, in the case of methaqualone, a well-known sedative-hypnotic, the 2-methyl group is essential for its activity. However, replacement of the methyl group with larger aryl moieties, such as a phenyl group, often leads to compounds with a different spectrum of activity, including anticonvulsant properties. The electronic nature and position of substituents on this phenyl ring can significantly alter potency. Studies have shown that electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or nitro groups, on the phenyl ring can enhance anticonvulsant activity. The position of these substituents is also critical, with para-substituted analogs often exhibiting higher activity than their meta- or di-substituted counterparts mdpi.com.

Position 3: The substituent at the 3-position is pivotal for modulating the pharmacokinetic and pharmacodynamic properties of quinazolinone derivatives mdpi.com. A variety of substituents, including alkyl, aryl, and heterocyclic moieties, have been explored at this position. For instance, in some series of anticonvulsant quinazolinones, substitution with an allyl group at position 3 resulted in higher activity compared to a benzyl group, especially when an electron-donating group was present on the 2-phenyl ring mdpi.com. Other studies have indicated that a butyl substitution at this position can significantly contribute to preventing the spread of seizure discharge nih.gov. The presence of an amino group or a substituted amino group at position 3 has also been shown to be favorable for anticonvulsant activity.

Position 4: The carbonyl group at the 4-position is a critical pharmacophoric feature, acting as a hydrogen bond acceptor mdpi.com. Modifications at this position are generally detrimental to activity, highlighting its importance in receptor binding.

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

Based on extensive SAR studies, a general pharmacophore model for the anticonvulsant activity of quinazolin-4(1H)-one derivatives has been proposed. This model highlights the essential structural features required for interaction with the target, which is often suggested to be the GABA-A receptor mdpi.com. The key elements of this pharmacophore include:

A hydrophobic domain: This is typically provided by the quinazolin-4(1H)-one moiety itself and the aryl substituent at the 2-position.

A hydrogen bond acceptor: The carbonyl group at the 4-position serves this role.

An electron donor atom: The nitrogen atom at the 1-position (N1) is considered an important electron donor mdpi.com.

A second hydrophobic site: The substituent at the 3-position often provides an additional hydrophobic interaction point.

The spatial arrangement of these features is crucial for effective binding to the receptor. For instance, the interaction with the GABA-A receptor is thought to involve a hydrogen bond between the N1 atom of the quinazolinone ring and an amino acid residue of the receptor, as well as a hydrogen bond between the C4-carbonyl group and another residue mdpi.com.

Correlation between Structural Features and Potency/Selectivity

A clear correlation exists between the structural modifications of quinazolin-4(1H)-one analogs and their resulting potency and selectivity for specific biological targets.

For Anticonvulsant Activity:

Lipophilicity: A certain degree of lipophilicity is necessary for central nervous system (CNS) penetration. This can be modulated by the substituents at various positions. For example, benzyl-substituted compounds at position 3 tend to have higher lipophilicity than their allyl-substituted counterparts mdpi.com.

Electronic Effects: As mentioned earlier, electron-withdrawing groups on the 2-phenyl ring generally enhance anticonvulsant potency. This suggests that the electronic properties of this ring are critical for receptor interaction.

Steric Factors: The size and shape of the substituents at positions 2 and 3 can influence how the molecule fits into the binding pocket of the receptor. Bulky substituents may either enhance or decrease activity depending on the specific receptor topography.

The following table summarizes the anticonvulsant activity of some representative 2,3-disubstituted quinazolin-4(1H)-one analogs, illustrating the impact of substituent variations.

| Compound | R1 (at position 2) | R2 (at position 3) | Anticonvulsant Activity (Protection against PTZ-induced seizures) |

| 1a | p-Br-C6H4 | Allyl | High |

| 1b | p-Br-C6H4 | Benzyl | Moderate |

| 2a | C6H5 | Allyl | High |

| 2b | C6H5 | Benzyl | Moderate |

| 7a | p-CH3O-C6H4 | Allyl | High |

| 7b | p-CH3O-C6H4 | Benzyl | Moderate |

Data synthesized from literature findings indicating trends in activity mdpi.com.

Rational Design Principles Derived from SAR Analysis

The accumulated SAR data has enabled the formulation of rational design principles for the development of novel quinazolin-4(1H)-one derivatives with improved therapeutic profiles. These principles guide medicinal chemists in making targeted modifications to the lead structures to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Key design strategies include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity.

Scaffold Hopping: Retaining the key pharmacophoric features while modifying the core heterocyclic structure to discover novel chemical series with improved properties.

Molecular Hybridization: Combining the quinazolin-4(1H)-one scaffold with other pharmacophores known to be active against a particular target to create hybrid molecules with potentially synergistic or enhanced activity.

Structure-Based Drug Design: Utilizing computational tools such as molecular docking and molecular dynamics simulations to visualize the binding of quinazolinone analogs to their target receptors. This allows for the design of new molecules with improved binding affinity and selectivity nuph.edu.ua.

For example, based on the understanding that both GABA-A receptor modulation and carbonic anhydrase inhibition can contribute to anticonvulsant effects, researchers have designed quinazolin-4(1H)-one derivatives that target both of these mechanisms mdpi.com. This dual-target approach is a promising strategy for developing more effective antiepileptic drugs.

The systematic exploration of the SAR of 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one and its analogs, guided by these rational design principles, holds significant potential for the discovery of novel drug candidates with improved efficacy and safety profiles for a range of therapeutic applications.

Future Directions and Research Gaps in the Study of Dichlorophenyl Quinazolinones

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

While general methods for quinazolinone synthesis exist, the development of novel, efficient, and selective pathways for 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one is a crucial first step. Current approaches often involve multi-step procedures that may suffer from low yields and the formation of side products.

Future synthetic research should focus on:

Catalyst-Free and Eco-Friendly Methods: Exploring green chemistry principles, such as the use of water as a solvent and avoiding hazardous reagents and catalysts, will be essential for sustainable and scalable synthesis.

One-Pot Reactions: Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of isolation and purification steps.

Microwave-Assisted Synthesis: This technique has the potential to accelerate reaction times and improve yields for the synthesis of quinazolinone derivatives.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher purity and yields, and is amenable to large-scale production.

A study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones utilized a straightforward condensation reaction, which could be a starting point for developing an oxidative method to produce the desired quinazolin-4(1H)-one. rsc.org

In-depth Elucidation of Undiscovered Molecular Mechanisms of Action

A significant gap exists in our understanding of the precise molecular mechanisms by which this compound exerts its biological effects. While the broader class of quinazolinones is known to interact with various targets, specific data for this compound is lacking.

Future investigations should aim to:

Identify Primary Molecular Targets: Employing techniques like affinity chromatography, and proteomics-based approaches can help in identifying the direct binding partners of the compound.

Elucidate Signaling Pathways: Once a target is identified, detailed studies are needed to map the downstream signaling pathways that are modulated by the compound. This could involve investigating its effects on protein phosphorylation, gene expression, and other cellular processes.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to the dichlorophenyl and quinazolinone rings will be critical to understand the structural features necessary for potent and selective activity. mdpi.com For instance, the anticonvulsant activity of some quinazolinones is attributed to their ability to bind to the GABA-A receptor. mdpi.com Investigating if this compound shares this mechanism would be a valuable line of inquiry.

Exploration of New Therapeutic Applications Beyond Currently Identified Activities

The known therapeutic applications of quinazolinones are vast, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities. nih.govnih.govresearchgate.net However, the specific therapeutic potential of this compound remains largely unexplored.

Future research should focus on screening this compound against a diverse range of biological targets and disease models:

Anticancer Activity: Given that many quinazolinone derivatives exhibit potent anticancer effects, this compound should be evaluated against a panel of cancer cell lines. nih.govmdpi.commdpi.comresearchgate.net Studies on related compounds suggest that inhibition of tubulin polymerization could be a potential mechanism. nih.gov

Anticonvulsant Activity: The structural similarity to known anticonvulsant quinazolinones makes this an important area for investigation. mdpi.comresearchgate.netniscair.res.innih.govnuph.edu.ua

Enzyme Inhibition: Many enzymes are validated drug targets. Screening against a panel of kinases, proteases, and other enzymes could reveal novel therapeutic opportunities. nih.govisp.edu.pk

Strategies for Lead Optimization and Biodisponibility Enhancement

Assuming promising lead activity is identified for this compound, the next critical phase will be lead optimization to improve its pharmacological profile and bioavailability.

Key strategies to pursue include:

Pharmacophore Hybridization: Combining the quinazolinone scaffold with other known pharmacophores can lead to hybrid molecules with enhanced potency and selectivity.

Prodrug Approaches: Designing prodrugs that are converted to the active compound in vivo can overcome issues of poor solubility and bioavailability.

Formulation Development: Exploring advanced formulation techniques, such as solid dispersions and nanoformulations, can enhance the solubility and absorption of the compound. rsc.org

Integration of Advanced Omics Technologies in Mechanistic Studies

The application of advanced "omics" technologies can provide a systems-level understanding of the biological effects of this compound and aid in the discovery of novel biomarkers and therapeutic targets.

Future research should integrate:

Genomics: To identify genetic factors that may influence the response to the compound.

Proteomics: To obtain a global view of the changes in protein expression and post-translational modifications induced by the compound.

Metabolomics: To analyze the metabolic perturbations caused by the compound, which can provide insights into its mechanism of action and potential off-target effects.

By systematically addressing these research gaps and pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective medicines.

Q & A

Q. What are the most efficient synthetic routes for 2-(2,3-dichlorophenyl)quinazolin-4(1H)-one, and how are structural variations introduced?

The compound can be synthesized via condensation reactions between 2-aminobenzamide derivatives and substituted benzaldehydes. For example, 2-chlorobenzaldehyde reacts with 2-aminobenzamide in ionic liquids or ethanol to form the quinazolinone core, with yields optimized using ethanol as a solvent . Substituents on the phenyl ring (e.g., nitro, bromo, or fluoro groups) are introduced by varying the benzaldehyde precursor. Reaction conditions (e.g., temperature, solvent polarity) influence regioselectivity and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹) .

- ¹H NMR : Confirms aromatic proton environments (δ 6.5–8.5 ppm) and substituent effects (e.g., dichlorophenyl protons split into distinct multiplet patterns) .

- X-ray crystallography : Resolves conformational details, such as the skew-boat conformation of the pyrimidine ring and dihedral angles between aromatic rings (e.g., 87.1° for a dichlorophenyl analog) .

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?

- Antioxidant activity : DPPH radical scavenging assays, with inhibition percentages compared to standards like BHA. For example, 6-(2,3-dichlorophenyl)-substituted quinazolinones showed >70% inhibition at 100 μM .

- Antimicrobial screening : MIC (Minimum Inhibitory Concentration) tests against pathogens like Mycobacterium tuberculosis, where binding energies (e.g., -9.2 kcal/mol) suggest inhibition potential .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s bioactivity?

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antioxidant activity by stabilizing radical intermediates, while electron-donating groups (e.g., -OMe) reduce efficacy .

- Steric hindrance : Bulky substituents at the ortho position of the phenyl ring decrease binding affinity to microbial targets, as shown in molecular docking studies . Contradictory data in anti-inflammatory assays (e.g., G1-3 vs. G2-3 derivatives) highlight the need for 3D-QSAR modeling to resolve steric/electronic contributions .

Q. How can solubility challenges in biological assays be addressed for hydrophobic derivatives?

- Co-solvents : Use DMSO/water mixtures (<1% DMSO) to maintain compound stability .

- Nanocarriers : Liposomal encapsulation improves bioavailability for in vivo studies, as demonstrated for analogs with logP >3 .

- Structural modifications : Introducing polar groups (e.g., -OH, -NH₂) on the quinazolinone core enhances aqueous solubility without compromising activity .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Dose-response normalization : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH, temperature) to account for variability .

- Metabolite profiling : Identify active metabolites (e.g., N-oxide derivatives) that may contribute to observed discrepancies in antimicrobial vs. cytotoxic effects .

- Crystallographic validation : Compare ligand-binding modes in target proteins (e.g., mycobacterial enzymes) to confirm structure-activity relationships .

Q. What computational tools are used to predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase, with binding energies < -8.5 kcal/mol indicating high affinity .

- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., N–H⋯O interactions) .

Methodological Recommendations

- Synthesis : Optimize yields (>85%) using ethanol as a solvent and microwave-assisted heating .

- Characterization : Combine XRD with DFT calculations (e.g., Gaussian 16) to validate bond lengths and angles .

- Bioassays : Include positive controls (e.g., BHA for antioxidants, isoniazid for tuberculosis) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.